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Compound of Interest

Compound Name:
4-Acetoxy-4'-

pentyloxybenzophenone

Cat. No.: B1292310 Get Quote

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a

significant lack of specific published data for 4-Acetoxy-4'-pentyloxybenzophenone (CAS

890099-89-5). While the compound is available commercially, detailed information regarding its

synthesis, analytical characterization, biological activity, and experimental protocols is not

readily available in the public domain.

Therefore, this guide has been constructed based on established principles of organic

chemistry and pharmacology related to the broader class of benzophenone derivatives. The

experimental protocols, data, and biological activities described herein are hypothetical and

illustrative. They are intended to serve as a general framework for researchers and drug

development professionals interested in this class of compounds, rather than a definitive guide

for the specific molecule.

Core Compound Information
4-Acetoxy-4'-pentyloxybenzophenone is a diarylketone with a molecular formula of

C₂₀H₂₂O₄ and a molecular weight of 326.39 g/mol . The structure features a benzophenone

core with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-

position of the other.
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Property Value Source

CAS Number 890099-89-5 Commercial Supplier Data

Molecular Formula C₂₀H₂₂O₄ Commercial Supplier Data

Molecular Weight 326.39 g/mol Commercial Supplier Data

IUPAC Name
(4-(4-pentyloxybenzoyl)phenyl)

acetate
N/A

Appearance
White to off-white solid

(predicted)
N/A

Melting Point Not available N/A

Boiling Point Not available N/A

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

acetone); Insoluble in water

(predicted)

N/A

Hypothetical Synthesis
A plausible synthetic route to 4-Acetoxy-4'-pentyloxybenzophenone would involve a two-step

process starting from commercially available materials:

Friedel-Crafts Acylation: Reaction of anisole with 4-pentyloxybenzoyl chloride in the

presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-methoxy-4'-

pentyloxybenzophenone.

Demethylation and Acetylation: Demethylation of the methoxy group to a hydroxyl group,

followed by acetylation with acetic anhydride to afford the final product.

Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone

To a stirred solution of 4-pentyloxybenzoic acid (1.0 eq) in anhydrous dichloromethane

(DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of
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dimethylformamide (DMF).

Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous

DCM.

Cool the AlCl₃ suspension to 0 °C and add phenol (1.1 eq) portion-wise.

To this mixture, add the freshly prepared 4-pentyloxybenzoyl chloride solution dropwise at 0

°C.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated

hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to yield 4-hydroxy-4'-pentyloxybenzophenone.

Step 2: Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone

Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq) in a mixture of acetic anhydride (3.0

eq) and pyridine (2.0 eq).

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.

Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure 4-Acetoxy-4'-pentyloxybenzophenone.

Step 1: Friedel-Crafts Acylation

Step 2: Acetylation

4-Pentyloxybenzoic Acid

4-Pentyloxybenzoyl Chloride

Oxalyl Chloride, DMF

4-Hydroxy-4'-pentyloxybenzophenone

Phenol, AlCl3

4-Acetoxy-4'-pentyloxybenzophenone

Acetic Anhydride, Pyridine
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Hypothetical two-step synthesis of the target compound.

Analytical Characterization (Predicted)
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The structure of the synthesized compound would be confirmed using standard analytical

techniques.

Technique Predicted Data

¹H NMR

Aromatic protons in the range of 7.0-8.0 ppm.

Singlet for the acetoxy methyl group around 2.3

ppm. Triplet for the terminal methyl of the

pentyloxy group around 0.9 ppm. Multiplets for

the methylene groups of the pentyloxy chain

between 1.4-4.1 ppm.

¹³C NMR

Carbonyl carbon signal around 195 ppm.

Signals for aromatic carbons between 115-165

ppm. Acetoxy carbonyl signal around 169 ppm

and methyl signal around 21 ppm. Signals for

the pentyloxy chain carbons between 14-68

ppm.

Mass Spec (ESI+)
Predicted m/z for [M+H]⁺: 327.1591, for

[M+Na]⁺: 349.1410.

FT-IR (KBr)

Carbonyl stretching (ketone) around 1650 cm⁻¹.

Carbonyl stretching (ester) around 1760 cm⁻¹.

C-O stretching (ether and ester) in the range of

1250-1050 cm⁻¹. Aromatic C-H stretching

around 3050 cm⁻¹. Aliphatic C-H stretching

around 2950 cm⁻¹.

Potential Biological Activities and Signaling
Pathways
Based on the activities of other benzophenone derivatives, 4-Acetoxy-4'-
pentyloxybenzophenone could be investigated for a range of biological effects. The presence

of the acetoxy group suggests it may act as a prodrug, being hydrolyzed in vivo to the

corresponding 4-hydroxy derivative.
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Potential as an Anti-inflammatory Agent
Many benzophenone derivatives exhibit anti-inflammatory properties. A potential mechanism

could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the

inflammatory pathway.

Potential Inhibition

Inflammatory Stimuli

Arachidonic Acid

Prostaglandins

COX-1/COX-2

Inflammation

4-Acetoxy-4'-pentyloxybenzophenone

Inhibition

Click to download full resolution via product page

Potential inhibition of the prostaglandin synthesis pathway.

Potential as an Anticancer Agent
Certain substituted benzophenones have demonstrated cytotoxic effects against various

cancer cell lines. The mechanism could involve the induction of apoptosis through the

modulation of key signaling pathways such as the p53 or MAPK pathways.

Potential as a UV-Filter
The benzophenone core is a well-known chromophore that absorbs UV radiation. This

compound could potentially be explored for its UV-filtering properties in dermatological
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applications.

Hypothetical Experimental Protocols for Biological
Evaluation
In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2

enzymes.

Method: A commercial COX fluorescent inhibitor screening assay kit can be used.

Procedure:

Prepare a stock solution of the test compound in DMSO.

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for

COX-2, SC-560 for COX-1).

Initiate the reaction by adding arachidonic acid.

Incubate at 37 °C for a specified time.

Measure the fluorescence using a plate reader at the appropriate excitation and emission

wavelengths.

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that

causes 50% inhibition of the enzyme activity.
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Prepare Reagents

Add to 96-well Plate

Add Test Compound

Initiate Reaction

Incubate

Measure Fluorescence

Calculate IC50
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Workflow for a COX inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7).

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:
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Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of

formazan crystals.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: Determine the IC₅₀ value, representing the concentration that reduces cell

viability by 50%.

Conclusion
While 4-Acetoxy-4'-pentyloxybenzophenone (CAS 890099-89-5) is a commercially available

compound, there is a notable absence of published scientific data detailing its synthesis,

characterization, and biological properties. This guide provides a hypothetical framework based

on the known chemistry and pharmacology of the benzophenone class of molecules.

Researchers interested in this specific compound should undertake de novo synthesis, full

analytical characterization, and a comprehensive biological evaluation to establish its

properties. The illustrative protocols and potential activities outlined here can serve as a

starting point for such investigations.

To cite this document: BenchChem. [In-Depth Technical Guide: 4-Acetoxy-4'-
pentyloxybenzophenone (CAS 890099-89-5)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1292310#4-acetoxy-4-pentyloxybenzophenone-
cas-number-890099-89-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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